2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
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Overview
Description
2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound that features a combination of iodine, naphthalene, benzoxazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole and naphthalene derivatives. The key steps include:
Formation of Benzoxazole Derivative: This involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring.
Schiff Base Formation: The final step involves the condensation of the benzoxazole derivative with a naphthalene-based aldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol and imine groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol: Similar structure but with different substitution patterns, affecting its properties.
Uniqueness
The presence of the iodine atom in 2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions compared to its non-iodinated counterparts.
Properties
Molecular Formula |
C24H15IN2O2 |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
2-iodo-6-[(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C24H15IN2O2/c25-20-7-3-6-18(23(20)28)14-26-19-10-11-21-22(13-19)29-24(27-21)17-9-8-15-4-1-2-5-16(15)12-17/h1-14,28H |
InChI Key |
OMJGDHMZDJJWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=C(C=C4)N=CC5=C(C(=CC=C5)I)O |
Origin of Product |
United States |
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